SB-215505

描述

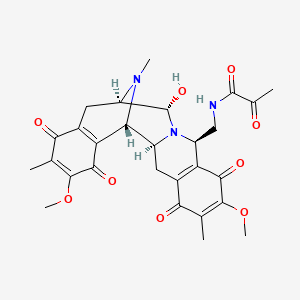

SB-215505 是一种合成的有机化合物,以其在血清素 5-HT2B 受体上的强效和选择性拮抗活性而闻名。 它还对相关的 5-HT2A 和 5-HT2C 受体表现出良好的选择性 。 这种化合物主要用于科学研究,以研究 5-HT2 受体家族的功能,特别是 5-HT2B 受体在心脏中的作用 。

科学研究应用

SB-215505 由于其在血清素 5-HT2B 受体上的选择性拮抗活性,在科学研究中得到广泛应用。其应用包括:

作用机制

SB-215505 通过选择性地结合并阻断血清素 5-HT2B 受体来发挥其作用。这种拮抗作用阻止受体被血清素激活,从而抑制与该受体相关的下游信号通路。 分子靶标包括 5-HT2B 受体,所涉及的通路主要与血清素信号传导有关 。

生化分析

Biochemical Properties

SB-215505 interacts with the serotonin 5-HT 2B receptor, a subtype of the serotonin receptor . This interaction is characterized by its potent and selective antagonistic properties . The compound’s interaction with this receptor is used to study the role of 5-HT 2B receptors in the heart .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its influence on cell function through the serotonin 5-HT 2B receptor . It is used to distinguish 5-HT 2B -mediated responses from those produced by 5-HT 2A or 5-HT 2C .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with the serotonin 5-HT 2B receptor . As a potent and selective antagonist, it inhibits the activity of this receptor, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

It is known that the compound has a potent and selective antagonistic effect on the serotonin 5-HT 2B receptor .

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase wakefulness and motor activity

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its interaction with the serotonin 5-HT 2B receptor . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be fully determined.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its interaction with the serotonin 5-HT 2B receptor

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are yet to be fully determined. Given its interaction with the serotonin 5-HT 2B receptor, it is likely that it is localized to areas of the cell where this receptor is present .

准备方法

SB-215505 的合成涉及多个步骤,从核心吲哚结构的制备开始。合成路线通常包括以下步骤:

吲哚核的形成: 吲哚核通过费歇尔吲哚合成反应合成,该反应涉及苯肼与酮或醛的反应。

氯化: 然后对吲哚核进行氯化,在所需位置引入氯原子。

喹啉的连接: 喹啉部分通过亲核取代反应连接到吲哚核上。

羧酰胺的形成: 最后一步涉及通过中间体与适当的胺反应形成羧酰胺基团.

化学反应分析

SB-215505 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成相应的氧化物。

还原: 可以进行还原反应以修饰化合物中存在的官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂和亲电试剂。形成的主要产物取决于所用反应条件和试剂。

相似化合物的比较

SB-215505 由于其对 5-HT2B 受体比对 5-HT2A 和 5-HT2C 受体具有更高的选择性而独一无二。类似的化合物包括:

SB-204741: 另一种选择性 5-HT2B 受体拮抗剂,在心血管研究中具有类似的应用.

RS-127445: 一种选择性 5-HT2B 受体拮抗剂,用于各种药理学研究.

SB-242084: 一种选择性 5-HT2C 受体拮抗剂,有助于区分不同血清素受体的作用.

这些化合物具有相似的结构和功能,但它们的选择性和具体应用不同。

属性

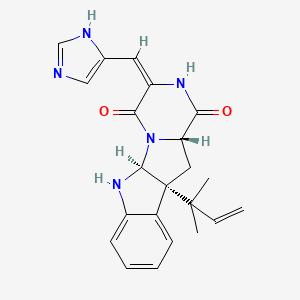

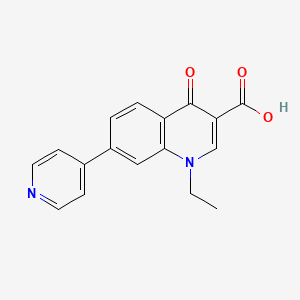

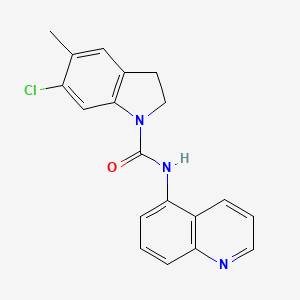

IUPAC Name |

6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-8-21-16-5-3-2-4-14(16)17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVGSWDWIRIUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424971 | |

| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-15-4 | |

| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。